Gallocatechin gallate (GCG) has emerged as a potential therapeutic candidate for neurodegenerative diseases like Alzheimer's disease and Parkinson's disease []. Studies suggest its ability to:
These findings warrant further investigation to determine the efficacy and safety of GCG in treating neurodegenerative diseases.
GCG has been identified as a potent inhibitor of abscisic acid (ABA)-induced stomatal closure in plants []. ABA is a crucial signaling molecule involved in drought stress responses, and GCG acts by:
Gallocatechin gallate is a polyphenolic compound classified as a gallate ester, formed by the condensation of gallic acid with gallocatechin. It is primarily found in green tea and is an epimer of epigallocatechin gallate, differing in the configuration at the C-2 carbon atom of the gallocatechin moiety. This compound has garnered attention due to its potential health benefits, including antioxidant properties and effects on cholesterol absorption, making it a subject of various scientific studies .
A study by [] demonstrated that GCG formed during green tea processing exhibited a stronger inhibitory effect on dietary cholesterol absorption compared to EGCG.
Gallocatechin gallate exhibits a range of biological activities. It is recognized for its antioxidant properties, which help neutralize free radicals and reduce oxidative stress in cells. Furthermore, studies indicate that it may lower dietary cholesterol absorption more effectively than its epimer, epigallocatechin gallate. This property could be beneficial for cardiovascular health . Additionally, gallocatechin gallate has been linked to anti-inflammatory effects and potential anticancer activity, making it a compound of interest in nutritional science and pharmacology .
The synthesis of gallocatechin gallate can occur naturally through the enzymatic action in plants or can be achieved through chemical synthesis in laboratory settings. The chemical synthesis typically involves the reaction between gallocatechin and gallic acid under controlled conditions to ensure the formation of the desired ester linkage. Various methods can be employed to optimize yield and purity, including adjusting pH levels and reaction times .
Gallocatechin gallate has several applications across different fields:
Research on gallocatechin gallate has focused on its interactions with various biological molecules. For instance, studies have explored how it interacts with proteins and other polyphenols, impacting their bioavailability and efficacy. One significant area of study involves its interaction with deoxyosones, which may influence glycation processes in cells . Additionally, understanding how gallocatechin gallate interacts with gut microbiota can provide insights into its role in human health .
Gallocatechin gallate shares structural similarities with several other catechins and flavonoids. Here are some notable comparisons:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Epigallocatechin gallate | Epimeric relationship | Higher potency in antioxidant activity |
Catechin | Basic flavanol structure | Lacks the galloyl group found in gallocatechin gallate |
Epicatechin gallate | Similar backbone | Different biological activity profile |
Gallic acid | Common structural component | Acts as a free acid rather than an ester |
Gallocatechin gallate's unique configuration allows it to exhibit distinct biological activities compared to these similar compounds, particularly regarding cholesterol absorption and antioxidant capacity .
Gallocatechin gallate possesses the molecular formula C₂₂H₁₈O₁₁, as confirmed through multiple analytical sources [1] [2] [4]. The compound exhibits a molecular weight of 458.37 g/mol, consistently reported across various chemical databases and research publications [2] [4] [5]. More precisely, the exact mass has been determined to be 458.084911 Da through high-resolution mass spectrometry analysis [1] [6]. The molecular formula indicates the presence of twenty-two carbon atoms, eighteen hydrogen atoms, and eleven oxygen atoms, reflecting the polyphenolic nature of this catechin derivative [1] [5].
Gallocatechin gallate exists in multiple stereoisomeric forms, with two primary enantiomers being extensively characterized in the literature [1] [4] [6]. The negative (-)-gallocatechin gallate enantiomer, with the CAS number 4233-96-9, represents the naturally occurring form predominantly found in green tea extracts [4] [5]. This enantiomer exhibits the stereochemical configuration (2S,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl 3,4,5-trihydroxybenzoate [4] [6].
The positive (+)-gallocatechin gallate enantiomer, bearing CAS number 5127-64-0, demonstrates the opposite stereochemical arrangement with (2R,3S) configuration [1] [3]. These stereoisomers exhibit distinct chiral recognition properties, as demonstrated through nuclear magnetic resonance studies where epigallocatechin gallate showed clear differentiation between cyclo(L-Pro-L-Phe) and cyclo(D-Pro-D-Phe) derivatives [11] [14]. The stereochemical differences between these enantiomers result in varied biological activities, with studies indicating that the positive enantiomer increases angiotensin-converting enzyme activity while the negative enantiomer shows no such influence [10] [13].
Gallocatechin gallate demonstrates variable solubility characteristics depending on the solvent system employed [16] [19] [21]. In aqueous solutions, the compound exhibits moderate solubility, with epigallocatechin gallate showing solubility of at least 5 mg/mL in water, producing a clear faint yellow solution [15]. The stability of aqueous solutions proves to be temperature-dependent, with samples maintained at 4°C showing minimal degradation over 2 hours compared to significant purity loss at room temperature [15].
Organic solvent solubility parameters reveal enhanced dissolution in dimethyl sulfoxide, with gallocatechin gallate achieving concentrations of 91 mg/mL (198.52 mM) in this solvent system [19]. Dimethylformamide also provides excellent solubility at 10 mg/mL, along with dimethyl sulfoxide at similar concentrations [16] [21]. The compound shows limited solubility in ethanol and other alcoholic solvents, classified as practically insoluble in water according to some pharmacokinetic assessments [20].
Solvent | Solubility Concentration | Reference Conditions |
---|---|---|
Water | ≥5 mg/mL | Clear faint yellow solution [15] |
Dimethyl sulfoxide | 91 mg/mL (198.52 mM) | 25°C [19] |
Dimethylformamide | 10 mg/mL | Standard conditions [16] |
Ethanol | Slightly soluble | Variable conditions [18] |
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of gallocatechin gallate, with distinct chemical shift patterns observed for various proton environments [22]. The ¹H-NMR spectrum reveals characteristic signals in the aromatic region, with gallocatechin protons appearing at specific chemical shifts that allow for unambiguous identification [22]. Diffusion ordered spectroscopy experiments demonstrate reduced translational diffusivity when gallocatechin gallate interacts with polysaccharide matrices, indicating strong intermolecular associations [22].
Ultraviolet-visible spectroscopy reveals multiple absorption bands characteristic of the polyphenolic structure [23] [25]. The vacuum ultraviolet spectrum exhibits seven distinct bands centered at 140, 159, 172, 212, 228, 272, and 292 nm [25]. These absorption features correspond to various electronic transitions, including charge transfer states from resorcinol-pyrogallol groups and transitions involving oxygen electrons from gallic acid moieties [25].
Mass spectrometric analysis employs electrospray ionization in negative ion mode for optimal detection [26]. Characteristic fragmentation patterns include the loss of gallic acid groups (M-170) and galloyl groups (M-152), providing definitive structural confirmation [26]. Tandem mass spectrometry reveals formation of gallocatechin gallate dimers with molecular ions at 883, 911, 913, and 947 in negative ion mode [26].
Thermal analysis of gallocatechin gallate reveals complex behavior under elevated temperature conditions [27] [30] [32]. The compound exhibits a melting point exceeding 179°C with decomposition, indicating thermal instability at higher temperatures [5]. More specific thermal characterization shows melting points ranging from 222-224°C for the epigallocatechin gallate isomer [18].
Thermal stability studies demonstrate critical temperature thresholds affecting compound integrity [30] [32]. Below 44°C, degradation processes predominate over epimerization reactions [30] [32]. Above 44°C, epimerization from negative-gallocatechin gallate to negative-epigallocatechin gallate occurs more rapidly than degradation [30] [32]. At temperatures reaching 98°C and above, epimerization becomes the dominant thermal process [32].
The predicted boiling point reaches 909.1±65.0°C at 760 mmHg, though practical thermal decomposition occurs well before this temperature [29]. Flash point determination yields 320.0±27.8°C, indicating relatively high thermal stability under standard atmospheric conditions [29]. Thermogravimetric analysis reveals weight loss patterns consistent with dehydration and structural decomposition at elevated temperatures [28].
Acid-base equilibrium studies indicate that gallocatechin gallate functions as a very weakly acidic compound [20] [33]. Computational predictions estimate pKa values around 7.75±0.25, placing the compound in the neutral to slightly acidic range [5] [18]. These values reflect the presence of multiple hydroxyl groups capable of proton dissociation under appropriate pH conditions [33].
Experimental pH-dependent studies demonstrate variable oxidation rates correlating with solution acidity [35] [37]. At physiological pH values (7.8), gallocatechin gallate undergoes oxidation with oxygen consumption, generating superoxide and hydrogen peroxide [37]. The oxidation rate decreases significantly at weakly acidic pH values around 7.0 and below [37]. This pH-dependent behavior indicates that the ionization state of the hydroxyl groups directly influences the compound's redox properties [37].
The acid dissociation behavior becomes particularly relevant in biological systems where gallic acid, the gallate moiety, exhibits a dissociation constant of 4.57 × 10⁻³ [34]. This relatively strong acidity for the gallate portion contributes to the overall acid-base equilibrium of the complete gallocatechin gallate molecule [34].
Single-crystal X-ray diffraction analysis has successfully determined multiple crystal forms of gallocatechin gallate and its related epimer [39] [40] [41]. The crystal structures reveal detailed three-dimensional arrangements with specific space group symmetries and unit cell parameters [40] [41]. Form II crystallizes in the C2 space group with a high Z' structure consisting of two gallocatechin gallate molecules, three acetonitrile molecules, three water molecules, and a disordered dichloromethane molecule in the asymmetric unit [40] [41].
Form III adopts the P2₁2₁2₁ space group with one molecule of each component in the asymmetric unit, while Form IV crystallizes in the P2₁ space group with one gallocatechin gallate molecule in the asymmetric unit [40] [41]. Data collection utilized both Mo Kα radiation (λ = 0.71073 Å) and Cu Kα radiation (λ = 1.54178 Å) depending on the specific crystal form examined [40] [41].
Refinement procedures employed SHELXS-97 for structure solution through direct methods and SHELXL-97 for full-matrix least-squares refinement on F² [40] [41]. The crystallographic analysis reveals precise atomic coordinates, thermal parameters, and hydrogen bonding geometries essential for understanding intermolecular interactions [40] [41].
Crystal lattice analysis reveals complex packing arrangements with multiple intermolecular interactions governing the solid-state structure [40] [41]. The gallocatechin gallate molecules form layered sheets with void spaces that accommodate solvent molecules in hydrated forms [40] [41]. These sheets exhibit crinkled arrangements with interpenetration patterns, particularly in Form IV where 2-fold interpenetration occurs [40] [41].
Unit cell parameters vary significantly among different crystal forms, reflecting the influence of solvent inclusion and packing efficiency [40] [41]. Form II exhibits dimensions of a = 23.072(5) Å, b = 14.908(4) Å, c = 15.806(4) Å with β = 103.44(2)°, yielding a unit cell volume of 5288.1(2) Ų [40] [41]. Form III demonstrates orthorhombic symmetry with a = 13.161(3) Å, b = 13.169(3) Å, c = 14.536(4) Å and V = 2519.4(11) ų [40] [41].
The crystal density calculations provide values ranging from 1.409 to 1.657 g/cm³ depending on the specific polymorph and hydration state [40] [41]. These density variations reflect differences in packing efficiency and solvent inclusion within the crystal lattice [40] [41].
Cocrystallization studies demonstrate the ability of gallocatechin gallate to form structured assemblies with various cocrystal formers [40] [41] [42]. Successful cocrystal formation occurs with isonicotinamide, nicotinic acid, isonicotinic acid, and nicotinamide, yielding hydrated crystalline forms with defined stoichiometries [40] [41]. The gallocatechin gallate-isonicotinamide pentahydrate forms through one-point hydrogen bonds between hydroxyl groups and aromatic nitrogen atoms with O···N distances of 2.756(2) Å [40] [41].
Hydrogen bonding patterns in cocrystals reveal complex networks involving both gallocatechin gallate and cocrystal former molecules [40] [41]. The gallocatechin gallate-nicotinic acid cocrystal demonstrates zwitterionic behavior of the nicotinic acid component with characteristic C-N-C bond angles of 122.76° and C-O bond distances of 1.237 and 1.252 Å [40] [41]. Water molecules play crucial roles in stabilizing these cocrystal structures, though dehydration typically results in amorphous transformation [40] [41].
Pharmacokinetic evaluation of cocrystalline forms reveals modified dissolution profiles compared to pure gallocatechin gallate [41] [42]. Specific cocrystals exhibit enhanced relative bioavailability, with gallocatechin gallate-isonicotinic acid trihydrate showing 1.37-fold improvement and the anhydrous form achieving 1.05-fold enhancement [41] [42]. These cocrystallization phenomena demonstrate the potential for solid-state modification to influence physicochemical properties while maintaining the fundamental molecular structure [41] [42].
Crystal Form | Space Group | Unit Cell Parameters | Density (g/cm³) |
---|---|---|---|
Form II | C2 | a=23.072 Å, b=14.908 Å, c=15.806 Å, β=103.44° | 1.409 |
Form III | P2₁2₁2₁ | a=13.161 Å, b=13.169 Å, c=14.536 Å | 1.581 |
Form IV | P2₁ | a=12.959 Å, b=5.669 Å, c=13.094 Å, β=107.276° | 1.657 |
High-Performance Liquid Chromatography represents the most widely utilized analytical technique for gallocatechin gallate detection and quantification. The reversed-phase HPLC systems employ C18 columns with varying dimensions, typically utilizing 150 x 2.1 mm internal diameter columns packed with 1.8 μm particles [1] [2] [3]. The mobile phase compositions vary significantly depending on the analytical requirements, with the most effective systems incorporating multi-component gradients.
A comprehensive mobile phase system consists of water, acetonitrile, methanol, ethyl acetate, and glacial acetic acid in the ratio of 89:6:1:3:1 (v/v/v/v/v) [2]. This complex mobile phase composition provides superior chromatographic resolution and efficient separation of gallocatechin gallate from related catechin compounds. The inclusion of acetic acid is essential for complete resolution and elimination of peak tailing, particularly for gallocatechin gallate and related compounds [2].
The optimized chromatographic conditions typically employ flow rates ranging from 0.42 to 0.45 mL/min, with detection wavelengths set at 280 nm for maximum sensitivity [1] [4]. The analytical run times vary from 7 to 28 minutes depending on the complexity of the sample matrix and the number of compounds being analyzed simultaneously [3] [5].
Method validation studies have demonstrated excellent linearity with correlation coefficients ranging from 0.9993 to 0.9999 across concentration ranges of 1.2 to 150 μg/mL [1] [3]. The limits of detection range from 0.39 to 1.17 μg/mL, while limits of quantification span 1.17 to 3.56 μg/mL, depending on the specific analytical conditions employed [1].
Ultra-High-Performance Liquid Chromatography represents a significant advancement in analytical efficiency for gallocatechin gallate analysis. UHPLC systems utilize sub-2 μm particle columns, enabling higher resolution separations with reduced analysis times [6] [7] [8]. The typical column configuration employs C18 stationary phases with dimensions of 50 x 2.1 mm internal diameter and 1.8 μm particle size [7].
The mobile phase system for UHPLC analysis consists of phosphate buffer and methanol in a 70:30 ratio, operated in isocratic mode [7]. The phosphate buffer is prepared using sodium phosphate monobasic and dibasic salts, adjusted to pH 6.8, which provides optimal peak shape and system suitability [7]. The flow rate is maintained at 0.5 mL/min with detection at 272 nm using ultraviolet detection [7].
UHPLC systems demonstrate superior analytical performance with retention times as low as 2.1 minutes for gallocatechin gallate, representing a significant improvement over conventional HPLC methods [7] [8]. The method exhibits exceptional linearity with correlation coefficients exceeding 0.9996 across the concentration range of 50 to 150 μg/mL [7].
The limits of detection and quantification for UHPLC methods are 0.170 μg/mL and 0.515 μg/mL, respectively, demonstrating enhanced sensitivity compared to conventional HPLC approaches [7]. These improved detection limits facilitate trace-level analysis in complex biological matrices.
Liquid Chromatography-Mass Spectrometry represents the gold standard for gallocatechin gallate identification and quantification, providing unequivocal structural confirmation through mass spectral data [9] [10] [11]. The LC-MS/MS systems typically employ electrospray ionization in positive ion mode with multiple reaction monitoring for enhanced selectivity [9] [10].
The chromatographic separation utilizes C18 columns with dimensions of 100 x 2.1 mm and 1.8 μm particle size [10]. The mobile phase consists of water and acetonitrile, both containing 0.05% formic acid, operated under gradient elution conditions [12]. The flow rate is maintained at 0.35 mL/min with total analytical run times of approximately 15 minutes [12].
Mass spectrometric detection employs multiple reaction monitoring transitions specific for gallocatechin gallate [9] [11]. The precursor ion typically appears at m/z 459 in positive ionization mode, corresponding to the protonated molecular ion [M+H]+ [7]. Product ion scans reveal characteristic fragmentation patterns including loss of gallic acid moieties and retro-Diels-Alder fragmentations [11].
The analytical performance of LC-MS/MS methods demonstrates exceptional sensitivity with limits of detection and quantification of 1.14 nmol/kg and 3.43 nmol/kg, respectively [12]. The linear dynamic range spans five orders of magnitude from 5 to 2000 nmol/L with correlation coefficients exceeding 0.99 [12].
Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization of gallocatechin gallate through detailed analysis of chemical shifts and coupling patterns [13] [14] [15]. One-dimensional proton NMR spectroscopy at 700 MHz frequency enables simultaneous determination and quantification of gallocatechin gallate in complex mixtures [14] [15].
The characteristic NMR signals for gallocatechin gallate appear as distinct singlets in the aromatic region. The diagnostic signal at δ 6.62 is specifically assigned to gallocatechin gallate and serves as a quantitative peak for analytical determination [14]. This chemical shift corresponds to aromatic protons on the gallate moiety and provides unambiguous identification [14].
Two-dimensional NMR experiments, including total correlation spectroscopy, provide comprehensive structural elucidation and confirm the presence of gallocatechin gallate in complex matrices [15]. These techniques enable clear differentiation between gallocatechin gallate and related catechin compounds through correlation patterns [15].
UV-Visible spectroscopy represents a fundamental analytical technique for gallocatechin gallate characterization, exploiting the electronic transitions within the polyphenolic structure [16] [17] [18]. The UV-Visible absorption spectrum of gallocatechin gallate exhibits multiple absorption bands corresponding to different electronic transitions [17].
The primary absorption maximum occurs at approximately 275 nm, attributed to the extended conjugation within the catechin-gallate structure [16] [18]. Additional absorption bands appear at 140, 159, 172, 212, 228, 272, and 292 nm in vacuum ultraviolet spectroscopic measurements [17]. These bands correspond to various charge transfer states and electronic transitions within the aromatic ring systems [17].
Sample preparation involves dissolution in appropriate solvents including ethanol, methanol, or aqueous solutions [16]. The spectroscopic measurements are conducted using quartz cuvettes with appropriate blank corrections to account for solvent contributions [16]. The technique provides rapid analysis capabilities with minimal sample preparation requirements [16].
The absorption characteristics of gallocatechin gallate demonstrate pH-dependent behavior, with color changes observed under alkaline conditions due to oxidation processes [9]. These spectral changes provide valuable information regarding the stability and chemical behavior of the compound under various conditions [9].
Infrared spectroscopy provides detailed molecular fingerprinting of gallocatechin gallate through analysis of vibrational frequencies corresponding to specific functional groups [19] [20] [21]. Fourier transform infrared spectroscopy in the mid-infrared region (4000-400 cm⁻¹) covers fundamental vibrations of the polyphenolic structure [22].
The characteristic infrared absorption bands for gallocatechin gallate include broad absorption between 3200-3600 cm⁻¹ corresponding to hydroxyl group stretching vibrations [22] [19]. The carbonyl stretch from the gallate ester appears around 1740 cm⁻¹, while aromatic C=C stretching occurs in the 1500-1600 cm⁻¹ region [22].
Additional diagnostic bands include C-H stretching vibrations around 2900-3000 cm⁻¹ and out-of-plane bending vibrations of aromatic C-H groups at 740 cm⁻¹ [19]. These spectral features provide molecular fingerprinting capabilities for identification and structural confirmation [19].
Sample preparation involves formation of cast films from aqueous solutions or preparation of potassium bromide pellets for transmission measurements [22] [21]. The technique enables solid-state analysis and investigation of molecular interactions in various matrices [22].
The limits of detection and quantification represent critical validation parameters for gallocatechin gallate analytical methods. These parameters define the lowest concentrations at which the analyte can be reliably detected and quantified, respectively [7] [23] [12]. The calculation methodologies follow International Council for Harmonisation guidelines, utilizing signal-to-noise ratios or statistical approaches based on calibration curve parameters [7].
For High-Performance Liquid Chromatography methods, limits of detection range from 0.20 to 1.17 μg/mL across different analytical conditions and sample matrices [1] [23]. The corresponding limits of quantification span 0.59 to 3.56 μg/mL, demonstrating the sensitivity capabilities of optimized HPLC systems [1]. These values represent significant improvements over earlier methodologies and enable trace-level analysis in biological samples [23].
Ultra-High-Performance Liquid Chromatography demonstrates enhanced sensitivity with limits of detection and quantification of 0.170 μg/mL and 0.515 μg/mL, respectively [7]. These improved detection limits result from enhanced chromatographic efficiency and reduced peak broadening associated with sub-2 μm particle columns [7].
Liquid Chromatography-Mass Spectrometry methods achieve exceptional sensitivity with limits of detection and quantification expressed in nanomolar concentrations. Reported values of 1.14 nmol/kg and 3.43 nmol/kg demonstrate the superior sensitivity of mass spectrometric detection [12]. These ultra-low detection limits enable analysis in complex biological matrices where gallocatechin gallate concentrations may be extremely low [12].
Linearity assessment constitutes a fundamental validation parameter demonstrating the proportional relationship between analytical response and analyte concentration within specified ranges [7] [1] [3]. The evaluation involves preparation of standard solutions across multiple concentration levels and statistical analysis of the resulting calibration curves [7].
High-Performance Liquid Chromatography methods demonstrate excellent linearity with correlation coefficients ranging from 0.9992 to 0.9999 across concentration ranges of 1.2 to 150 μg/mL [1] [3]. The linear equations typically exhibit minimal intercept values and appropriate slope characteristics indicative of proportional response relationships [3].
Ultra-High-Performance Liquid Chromatography systems achieve superior linearity with correlation coefficients exceeding 0.9996 within the concentration range of 50 to 150 μg/mL [7]. The enhanced linearity results from improved peak shapes and reduced baseline noise associated with UHPLC technology [7].
Liquid Chromatography-Mass Spectrometry methods demonstrate exceptional linear dynamic ranges spanning five orders of magnitude from 5 to 2000 nmol/L [12]. The correlation coefficients exceed 0.99, confirming the proportional relationship across this extensive concentration range [12]. This wide dynamic range eliminates the need for sample dilution in many analytical scenarios [12].
Accuracy and precision represent critical validation parameters assessing the closeness of analytical results to true values and the reproducibility of measurements, respectively [7] [24] [25]. These parameters are evaluated through recovery studies and replicate analyses under various conditions [7].
Recovery studies for gallocatechin gallate demonstrate accuracy values ranging from 81.5% to 124.8% across different analytical methods and concentration levels [3] [5]. Ultra-High-Performance Liquid Chromatography methods achieve superior accuracy with recovery rates of 99.1% to 100.4%, indicating excellent agreement between measured and theoretical values [7].
Precision assessments include both intraday and interday evaluations, with relative standard deviation values consistently below 2% for optimized methods [7] [24]. System suitability testing demonstrates retention time precision with relative standard deviations of 0.1%, while peak area precision maintains similar low variability [7].
Method precision evaluations involve multiple sample preparations analyzed under identical conditions. The relative standard deviation values for assay determinations typically remain below 2%, confirming the reproducibility of the analytical procedures [7] [24]. These precision values meet or exceed acceptance criteria established by regulatory guidelines [7].
Specificity and selectivity assessments confirm the ability of analytical methods to distinguish gallocatechin gallate from related compounds and matrix interferences [7] [12] [26]. These evaluations involve analysis of blank matrices, placebo solutions, and samples containing potential interferents [7].
Chromatographic specificity is demonstrated through complete baseline separation of gallocatechin gallate from related catechin compounds and matrix components [7] [3]. The retention time differences and peak resolution values confirm adequate separation for quantitative analysis [7].
Mass spectrometric selectivity is achieved through multiple reaction monitoring transitions specific for gallocatechin gallate [12] [26]. The precursor-to-product ion transitions provide unambiguous identification and eliminate potential interferences from co-eluting compounds [12].
Spectroscopic selectivity relies on characteristic absorption bands or chemical shifts specific for gallocatechin gallate structure [14] [17]. The diagnostic spectral features enable identification even in complex mixtures containing related polyphenolic compounds [14].
Gallocatechin gallate serves as a distinctive chemical marker for specific botanical sources and product authentication applications [12] [26] [27]. The compound's unique occurrence patterns and stability characteristics make it valuable for quality control and authentication purposes [12].
Research has identified gallocatechin gallate as a reliable flavonoid marker for Triadica cochinchinensis honey, where it appears uniquely in authentic samples but remains absent in other honey varieties [12] [26]. This selective distribution pattern enables definitive authentication of botanical origin through targeted analytical detection [12].
The authentication methodology involves liquid chromatography-tandem mass spectrometry analysis with validated quantification protocols [12]. The method demonstrates linearity exceeding 0.99 within the range of 5 to 2000 nmol/L, with limits of detection and quantification of 1.14 nmol/kg and 3.43 nmol/kg, respectively [12].
Quality control applications utilize gallocatechin gallate concentrations as indicators of product authenticity and processing conditions [26]. The compound's stability characteristics and resistance to degradation make it suitable for routine analytical monitoring [28]. Standardized analytical protocols enable consistent determination across different laboratories and analytical platforms [12].